molecular formula C5H6N2O2 B135523 3,4-Diazabicyclo[4.1.0]heptane-2,5-dione CAS No. 154186-56-8

3,4-Diazabicyclo[4.1.0]heptane-2,5-dione

Cat. No. B135523
M. Wt: 126.11 g/mol
InChI Key: JUDZQAANDBTZIQ-UHFFFAOYSA-N
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Description

3,4-Diazabicyclo[4.1.0]heptane-2,5-dione is a chemical compound with the molecular formula C7H8O2 . It is also known as Bicyclo[4.1.0]heptane-2,5-dione .


Synthesis Analysis

The synthesis of 3,4-Diazabicyclo[4.1.0]heptane-2,5-dione and its derivatives has been studied in the field of organic chemistry . For instance, various triketone type 4-HPPD inhibitors were synthesized and their herbicidal activity and corn safety were evaluated . In the course of synthetic studies, convenient methods were invented to synthesize novel benzoyl-substituted bicyclo[4.1.0]heptanediones .


Molecular Structure Analysis

The molecular structure of 3,4-Diazabicyclo[4.1.0]heptane-2,5-dione can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

In the course of synthetic studies of triketones, novel benzoyl-substituted bicyclo[4.1.0]heptanediones were synthesized, and some of them showed excellent herbicidal activity against weeds in a corn field . The reaction of 2-Chloro-4-methylthioacetophenone with dioxane and aqueous sodium hypochlorite was used in one of the synthesis processes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Diazabicyclo[4.1.0]heptane-2,5-dione include a molecular weight of 124.1372 . More detailed properties like melting point, boiling point, density, etc., are not explicitly mentioned in the sources retrieved.

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • The heterocyclic system "2, 5-diazabicyclo [4. 1. 0] heptane" has been successfully synthesized and structurally analyzed. This bicyclic system is a mixture of interconverting enantiomeric half-chair conformers (Majchrzak, Kotelko, & Lambert, 1983).
  • Asymmetric Nitrogen Studies :

    • Research on the twisting of 5- and 6-membered rings in bicyclic cis-diaziridines and diazabicyclohexanes reveals rapid processes even at low temperatures. This has implications for their structural properties and potential applications (Shustov et al., 1985).
  • Catalytic Enantioselective Desymmetrization :

    • The bicyclo[4.1.0]heptane framework, found in several bioactive compounds, can undergo catalytic enantioselective desymmetrization. This process is crucial for the synthesis of these compounds and has significant implications for pharmaceutical research (Ray & Mukherjee, 2022).
  • Practical Synthesis for Medicinal Chemistry :

    • The compound 2,5-diazabicyclo[2.2.1]heptane (DBH), which is structurally rigid, finds extensive application in medicinal chemistry and pharmaceutical research. A concise synthetic sequence for DBH has been developed, facilitating its use on a larger scale (Beinat et al., 2013).
  • Crystal Structure Analysis :

    • The molecular structure of the 2,5-diazabicyclo[2.2.1]heptane parent ring has been characterized, providing valuable insights into its potential applications in various scientific fields (Britvin & Rumyantsev, 2017).
  • Biologically Active Bridged Diazabicycloheptanes :

    • The chemistry underlying the assembly of diazabicycloheptanes, specifically the 3,6 diazabicyclo[3.1.1]heptane and the 2,5-diazabicyclo[2.2.1]heptane ring systems, has been explored. These compounds show a myriad of biological activities, highlighting their importance in medical research (Murineddu et al., 2012).
  • Photoinduced Decarbonylative Rearrangement :

    • The photoinduced decarbonylative rearrangement of diazabicyclo[2.2.2]octenone in synthesizing diazabicyclo[4.1.0]heptene skeletons has been reported. This approach is significant for synthesizing biologically active natural products (Wun et al., 2023).

properties

IUPAC Name

3,4-diazabicyclo[4.1.0]heptane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c8-4-2-1-3(2)5(9)7-6-4/h2-3H,1H2,(H,6,8)(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDZQAANDBTZIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(=O)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20601412
Record name 3,4-Diazabicyclo[4.1.0]heptane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Diazabicyclo[4.1.0]heptane-2,5-dione

CAS RN

154186-56-8
Record name 3,4-Diazabicyclo[4.1.0]heptane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
3,4-Diazabicyclo[4.1.0]heptane-2,5-dione
Reactant of Route 4
3,4-Diazabicyclo[4.1.0]heptane-2,5-dione

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